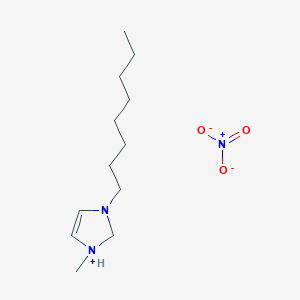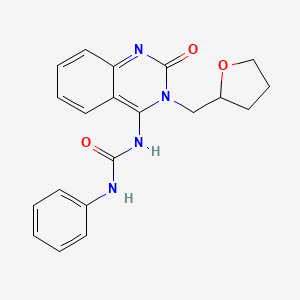
Butyl 2-(4-chloroanilino)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-(4-chloroanilino)-2-oxoacetate, also known as BCAO, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BCAO belongs to a class of compounds known as oxoacetates, which are characterized by the presence of a carbonyl group adjacent to a carboxylate group. The compound has shown promising results in scientific research, particularly in the area of cancer treatment.
科学的研究の応用
Synthesis in Ionic Liquids
Butyl-3-methylimidazolium chloroaluminate ionic liquid has been used as an alternative to conventional acid catalysts in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process is efficient even at ambient conditions, with the ionic liquid playing a dual role of solvent and Lewis acid catalyst, providing a quick and efficient route to the syntheses of coumarins (Potdar, Mohile, & Salunkhe, 2001).
Soil Microbial Communities Response
The microbial response to 2,4-Dichlorophenoxyacetic acid butyl ester, a weed control agent, in soils with different fertility levels has been studied. The herbicide affects culturable microorganisms, particularly at higher concentrations, and alters the microbial community structure in agricultural soils (Zhang, Liu, Dong, Xu, Zheng, & Li, 2010).
Esterase Activities During Development
Research on chick embryonic development has revealed the impact of external application of 2,4-D butyl ester, showing significant embryotoxic effects, alterations in the nervous system, and lipid composition changes (Cantarini, Duffard, & Duffard, 1992).
Derivatives from Marine Life
In the study of marine life, specifically the ascidian Polycarpa aurata, compounds such as butyl 2-(4-methoxyphenyl)-2-oxoacetate have been isolated and characterized. This highlights the potential for discovering novel bioactive compounds in marine organisms (Wessels, König, & Wright, 2001).
Corrosion Inhibition
Studies on corrosion inhibition of mild steel have involved compounds like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole. Such research contributes to understanding the protection of metals against corrosion, which is essential in many industrial applications (Moretti, Guidi, & Fabris, 2013).
Safety and Hazards
将来の方向性
The future directions in the study of “Butyl 2-(4-chloroanilino)-2-oxoacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceutical sciences could be explored .
作用機序
Mode of Action
The presence of the chloroanilino group suggests potential electrophilic aromatic substitution reactions .
Action Environment
The action, efficacy, and stability of Butyl 2-(4-chloroanilino)-2-oxoacetate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment
特性
IUPAC Name |
butyl 2-(4-chloroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMRSKOBCCGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)
![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)
![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)
![2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3011632.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)
![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

